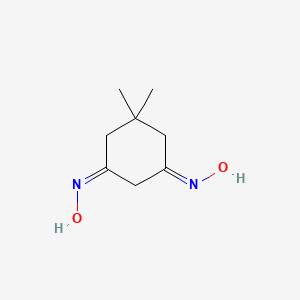
5,5-Dimethyl-1,3-cyclohexanedione dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1,3-cyclohexanedione dioxime is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of 5,5-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone. This compound is characterized by the presence of two oxime groups attached to the cyclohexanedione ring, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3-cyclohexanedione dioxime typically involves the reaction of 5,5-Dimethyl-1,3-cyclohexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the dioxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,3-cyclohexanedione dioxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted cyclohexanedione derivatives.
Scientific Research Applications
5,5-Dimethyl-1,3-cyclohexanedione dioxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is employed in biochemical assays to detect and quantify aldehydes and ketones.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,3-cyclohexanedione dioxime involves the formation of stable complexes with metal ions through its oxime groups. These complexes can then participate in various catalytic and redox reactions. The molecular targets include metal ions such as copper, iron, and nickel, which are essential for the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): The parent compound, used widely in organic synthesis.
1,3-Cyclohexanedione: A simpler analog without the dimethyl groups.
Cyclohexane-1,3-dione dioxime: Similar structure but without the dimethyl groups.
Uniqueness
5,5-Dimethyl-1,3-cyclohexanedione dioxime is unique due to the presence of both dimethyl groups and oxime functionalities, which enhance its reactivity and stability. This makes it a valuable reagent in various chemical and industrial applications.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(NZ)-N-[(5E)-5-hydroxyimino-3,3-dimethylcyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C8H14N2O2/c1-8(2)4-6(9-11)3-7(5-8)10-12/h11-12H,3-5H2,1-2H3/b9-6-,10-7+ |
InChI Key |
INCDZDUOXAORNG-PCCLLEMOSA-N |
Isomeric SMILES |
CC1(C/C(=N/O)/C/C(=N/O)/C1)C |
Canonical SMILES |
CC1(CC(=NO)CC(=NO)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















